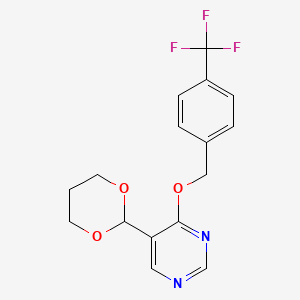
3-methyl-2,3-dihydro-1-benzofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,3-dihydro-1-benzofuran-2-one is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2,3-dihydro-1-benzofuran-2-one can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This reaction typically requires a dehydrating agent and a base to facilitate the cyclization process . Another method involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2,3-dihydro-1-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Methyl-2,3-dihydro-1-benzofuran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-2,3-dihydro-1-benzofuran-2-one and its derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit specific enzymes, interfere with cellular processes, and modulate signaling pathways. For example, some derivatives have been found to inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: This compound shares a similar structure but differs in the position of the methyl group.
2,3-Dihydro-2-methylbenzofuran: Another similar compound with slight structural variations.
Uniqueness: 3-Methyl-2,3-dihydro-1-benzofuran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising activities in various research fields, making it a valuable compound for further exploration .
Properties
CAS No. |
32267-71-3 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-6H,1H3 |
InChI Key |
NBVPQDYEDMAMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2OC1=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B6230764.png)

